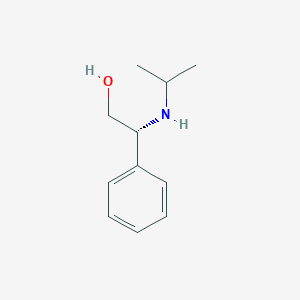

(R)-2-Isopropylamino-2-phenylethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-phenyl-2-(propan-2-ylamino)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-9(2)12-11(8-13)10-6-4-3-5-7-10/h3-7,9,11-13H,8H2,1-2H3/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFSCVCVPECOHBL-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(CO)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N[C@@H](CO)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00506153 | |

| Record name | (2R)-2-Phenyl-2-[(propan-2-yl)amino]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00506153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112211-92-4 | |

| Record name | (2R)-2-Phenyl-2-[(propan-2-yl)amino]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00506153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(R)-2-Isopropylamino-2-phenylethanol basic properties

An In-Depth Technical Guide to the Basic Properties of (R)-2-Isopropylamino-2-phenylethanol

Section 1: Executive Summary

(R)-2-Isopropylamino-2-phenylethanol is a chiral amino alcohol that serves as a critical building block in modern synthetic chemistry. Its structural features—a stereodefined secondary amine and a primary alcohol vicinal to a chiral center—make it a highly valuable intermediate, particularly in the pharmaceutical industry. This guide provides a comprehensive overview of its fundamental chemical and physical properties, its pivotal role in asymmetric synthesis, and its applications in drug development and research. As a Senior Application Scientist, the narrative herein is structured to deliver not just data, but actionable insights into the causality behind its utility and the methodologies for its characterization, providing researchers and drug development professionals with a foundational understanding of this versatile compound.

Section 2: Core Chemical and Physical Properties

The utility of (R)-2-Isopropylamino-2-phenylethanol in various synthetic applications is directly governed by its distinct physicochemical properties. These characteristics determine its reactivity, solubility, and handling requirements.

| Property | Value | Source(s) |

| CAS Number | 112211-92-4 | [1][2] |

| Molecular Formula | C₁₁H₁₇NO | [1] |

| Molecular Weight | 179.26 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 75 - 79 °C | [1] |

| Purity | ≥ 98% (typically by Titration, GC) | [1] |

| Optical Rotation | [α]²⁰/D = -65° to -73° (c=1 in Ethanol) | [1] |

| Storage Conditions | Store at Room Temperature | [1] |

The specific optical rotation is a critical parameter, as it confirms the enantiomeric purity of the compound, which is essential for its primary function in asymmetric synthesis. The crystalline nature and defined melting point range are indicative of a high degree of purity.

Section 3: Role in Asymmetric Synthesis and Pharmaceutical Development

The primary value of (R)-2-Isopropylamino-2-phenylethanol lies in its chiral nature. In drug development, isolating a single enantiomer of a chiral drug can significantly improve the therapeutic index by enhancing efficacy and reducing side effects associated with the inactive or detrimental enantiomer.[1]

Chiral Building Block

This compound serves as a key intermediate in the synthesis of more complex, enantiomerically pure active pharmaceutical ingredients (APIs).[1] Its pre-defined stereocenter is incorporated directly into the final molecular structure, saving multiple, often low-yielding, synthetic and purification steps that would otherwise be required to resolve a racemic mixture. It is particularly noted for its use in developing medications that target the central nervous system.[1]

Chiral Auxiliary

Beyond being a simple building block, its structure allows it to function as a chiral auxiliary.[1] In this role, the molecule is temporarily attached to a prochiral substrate to direct a subsequent chemical reaction to occur stereoselectively. After the desired stereochemistry is established, the auxiliary is cleaved and can often be recovered. This is a cornerstone of modern asymmetric synthesis.

Section 4: Diverse Applications

While its primary application is in pharmaceutical synthesis, (R)-2-Isopropylamino-2-phenylethanol has found utility in several other scientific and industrial domains.

-

Biochemical Research: It is employed in foundational research for studies involving enzyme inhibition and receptor binding, helping to elucidate biological mechanisms.[1]

-

Drug Formulation: The compound has been investigated for its potential to enhance the solubility and bioavailability of therapeutic agents, likely through the formation of stable complexes or salts.[1]

-

Analytical Chemistry: Due to its high purity and stable nature, it can be used as a standard in chromatographic methods for the analysis of complex chemical mixtures.[1]

-

Specialty Chemicals: It contributes to the manufacturing of functional materials such as surfactants.[1]

Section 5: Analytical Methodologies and Quality Control

Ensuring the chemical purity and, most importantly, the enantiomeric integrity of (R)-2-Isopropylamino-2-phenylethanol is paramount. A multi-pronged analytical approach is required for comprehensive quality control.

Protocol: Enantiomeric Purity Assessment by Polarimetry

This protocol describes the standard operating procedure for verifying the stereochemical identity of (R)-2-Isopropylamino-2-phenylethanol using its specific optical rotation.

Objective: To confirm the sample conforms to the expected optical rotation range of -65° to -73°.

Materials:

-

(R)-2-Isopropylamino-2-phenylethanol sample

-

Ethanol (ACS grade or higher)

-

Volumetric flask (e.g., 10 mL, Class A)

-

Analytical balance

-

Polarimeter with a sodium lamp (589 nm)

-

Polarimeter cell (e.g., 1 dm)

Procedure:

-

Blank Measurement: Fill the polarimeter cell with pure ethanol. Place it in the polarimeter and zero the instrument. This corrects for any rotation caused by the solvent or the cell itself.

-

Standard Preparation: Accurately weigh approximately 100 mg of the (R)-2-Isopropylamino-2-phenylethanol sample.

-

Dissolution: Quantitatively transfer the weighed sample to a 10 mL volumetric flask. Dissolve the sample in ethanol and fill the flask to the mark with ethanol. Mix thoroughly until the solid is completely dissolved. This creates a solution with a concentration (c) of approximately 1 g/100 mL.

-

Sample Measurement: Rinse the polarimeter cell with a small amount of the prepared sample solution, then fill the cell, ensuring no air bubbles are present in the light path.

-

Data Acquisition: Place the filled cell into the polarimeter and record the observed rotation (α). Repeat the measurement 3-5 times and calculate the average.

-

Calculation: Calculate the specific rotation [α] using the formula: [α] = α / (l * c) Where:

-

α is the average observed rotation.

-

l is the path length of the cell in decimeters (dm).

-

c is the concentration in g/100 mL.

-

-

Verification: Compare the calculated specific rotation to the specification range (-65° to -73°). A result within this range confirms the correct (R)-enantiomer and high enantiomeric purity.

Trustworthiness: This protocol is self-validating through the initial blanking step, which establishes a baseline, and the use of a precisely known concentration and path length, ensuring the final calculation is accurate and reproducible.

Section 6: Conclusion

(R)-2-Isopropylamino-2-phenylethanol stands out as a high-value chiral intermediate. Its well-defined physical properties and, most critically, its specific stereochemistry, make it an indispensable tool for chemists and pharmaceutical scientists. Its effective application as both a chiral building block and a chiral auxiliary facilitates the streamlined, efficient synthesis of enantiomerically pure molecules, directly contributing to the development of safer and more effective pharmaceuticals. A thorough understanding of its properties and the analytical methods required to verify its quality is fundamental to leveraging its full potential in research and development.

References

-

(R)-2-Isopropylamino-2-phenylethanol - Chem-Impex.

-

(R)-2-Isopropylamino-2-phenylethanol 112211-92-4 - TCI Chemicals.

-

(R)-2-ISOPROPYLAMINO-2-PHENYLETHANOL - Sobekbio Biosciences.

-

2-(Isopropylamino)ethanol | C5H13NO | CID 7994 - PubChem.

-

Synthesis of 2-phenylethanol - PrepChem.com.

-

2-(Isopropylamino)ethanol - Santa Cruz Biotechnology.

-

2-PHENYLETHANOL | - atamankimya.com.

-

2-Amino-2-phenylethanol | C8H11NO | CID 92466 - PubChem - NIH.

-

Biotechnological 2-Phenylethanol Production: Recent Developments - MDPI.

-

4 major applications impacting the future of 2-phenylethanol industry.

-

Mechanisms of action for 2-phenylethanol isolated from Kloeckera apiculata in control of Penicillium molds of citrus fruits - PMC - PubMed Central.

-

(R)-2-Isopropylamino-2-phenylethanol - Aladdin.

-

2-Phenylethanol = 99.0 GC 60-12-8 - Sigma-Aldrich.

-

2-PHENYLETHANOL - Ataman Kimya.

-

[Advances in synthesis of 2-phenylethanol] - PubMed.

-

Convergent preparation of 2-phenylethanol - Academic Journals.

-

Effects of 2-Phenylethanol on Controlling the Development of Fusarium graminearum in Wheat - MDPI.

-

Production of natural 2-phenylethanol: From biotransformation to purified product.

-

2-(Phenylthio)ethanol: An In-depth Technical Guide on its Biological Mechanism of Action - Benchchem.

-

(PDF) Mechanisms of action for 2-phenylethanol isolated from Kloeckera apiculata in control of Penicillium molds of citrus fruits - ResearchGate.

Sources

(R)-2-Isopropylamino-2-phenylethanol CAS number and structure

An In-Depth Technical Guide to (R)-2-Isopropylamino-2-phenylethanol: Synthesis, Analysis, and Applications

Authored by: Gemini, Senior Application Scientist

Abstract

(R)-2-Isopropylamino-2-phenylethanol is a chiral amino alcohol of significant interest in the pharmaceutical and fine chemical industries. Valued primarily as a stereochemically defined building block, its unique structure is leveraged in asymmetric synthesis to produce enantiomerically pure active pharmaceutical ingredients (APIs). This guide provides a detailed examination of its chemical identity, core synthetic strategies, analytical protocols for enantiomeric purity assessment, and its principal applications. The content is structured to provide researchers, chemists, and drug development professionals with both foundational knowledge and actionable, field-proven methodologies.

Core Chemical Identity and Physicochemical Properties

(R)-2-Isopropylamino-2-phenylethanol is a chiral secondary amino alcohol. The stereochemical descriptor "(R)" refers to the configuration at the C2 carbon—the stereocenter bonded to the phenyl group, the hydroxyl group, and the isopropylamino group. This specific spatial arrangement is critical for its function in stereoselective synthesis.

Chemical Structure:

-

IUPAC Name: (R)-2-(isopropylamino)-2-phenylethan-1-ol

-

Molecular Formula: C₁₁H₁₇NO[1]

-

SMILES: OCNC(C)C[3]

The key structural features—a primary alcohol, a secondary amine, a phenyl ring, and a single chiral center—make it a versatile synthon.

Physicochemical Data Summary:

The following table summarizes the key physical and chemical properties of (R)-2-Isopropylamino-2-phenylethanol, which are critical for its handling, storage, and application in synthetic protocols.

| Property | Value | Source(s) |

| Molecular Weight | 179.26 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1][2] |

| Melting Point | 75 - 79 °C | [1][2] |

| Purity (Typical) | ≥ 98% (GC, Titration) | [1][2] |

| Optical Rotation | [α]²⁰/D = -65° to -73° (c=1 in Ethanol) | [1] |

| Storage Conditions | Store at room temperature | [1] |

Synthesis of Enantiopure (R)-2-Isopropylamino-2-phenylethanol

Achieving high enantiomeric purity is the primary objective when synthesizing this compound. Two principal strategies are employed in industrial and laboratory settings: direct asymmetric synthesis from a chiral precursor and chiral resolution of a racemic mixture.

Strategy 1: Asymmetric Synthesis via Reductive Amination (Recommended)

This is the more modern and efficient approach, leveraging the "chiral pool" by starting with an enantiomerically pure precursor. The most logical and common precursor is (R)-(-)-2-Phenylglycinol.[4][5] This method avoids the loss of 50% of the material inherent in classical resolution.

The core of this synthesis is a reductive amination reaction. The amine of (R)-phenylglycinol reacts with acetone to form a transient imine/enamine intermediate, which is then reduced in situ to yield the desired N-isopropyl group. The stereocenter of the starting material remains undisturbed throughout the reaction.

Sources

- 1. Asymmetric synthesis of (+)- and (–)-dihydropinidines: diastereoselective addition to chiral imine or 1,3-oxazolidine derived from (R)-phenylglycinol as a single starting material with organometallic reagents - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. chemimpex.com [chemimpex.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. caymanchem.com [caymanchem.com]

- 5. 98%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to (R)-2-Isopropylamino-2-phenylethanol: A Chiral Building Block in Modern Synthesis

This guide provides a comprehensive technical overview of (R)-2-Isopropylamino-2-phenylethanol, a critical chiral amino alcohol. It serves as a vital intermediate and chiral auxiliary in the synthesis of enantiomerically pure compounds, particularly within the pharmaceutical industry. We will delve into its fundamental properties, a validated synthetic protocol, its applications in drug development, and methods for its analytical characterization.

Core Molecular Properties and Identification

(R)-2-Isopropylamino-2-phenylethanol is a chiral compound valued for its role as a building block in creating complex, stereospecific molecules.[1] Its structure, featuring a hydroxyl group and a secondary amine on a phenylethane backbone, makes it a versatile tool in asymmetric synthesis.[1]

Quantitative data and key identifiers for this compound are summarized below for ease of reference.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₇NO | [1] |

| Molecular Weight | 179.26 g/mol | [1] |

| CAS Number | 112211-92-4 | [1][2] |

| Appearance | White or off-white crystalline powder | [1] |

| Melting Point | 75 - 79 °C | [1] |

| Optical Rotation | [α]20/D = -65 to -73° (c=1 in Ethanol) | [1] |

| Purity | ≥ 98% (Assay by titration, GC) | [1] |

The Significance of Chirality: Application in Asymmetric Synthesis

The defining feature of (R)-2-Isopropylamino-2-phenylethanol is its chirality, stemming from the stereocenter at the carbon atom bonded to the phenyl, hydroxyl, and amino groups. The "(R)" designation specifies a precise three-dimensional arrangement of these groups. This structural rigidity is paramount in modern drug development, where a specific enantiomer of a drug molecule often exhibits the desired therapeutic effect, while the other may be inactive or even cause adverse effects.

This compound is frequently employed as a chiral auxiliary . In this role, it is temporarily incorporated into a non-chiral substrate molecule to guide a subsequent chemical reaction, forcing it to proceed stereoselectively. This control ensures the creation of a new stereocenter with a specific, desired configuration. After the reaction, the auxiliary is cleaved from the product, having fulfilled its role of inducing chirality. Chiral amines, such as this one, are widely used for these purposes in asymmetric synthesis.

Stereoselective Synthesis Workflow

The synthesis of enantiomerically pure amino alcohols like (R)-2-Isopropylamino-2-phenylethanol is a cornerstone of pharmaceutical chemistry. A common and effective strategy involves the stereoselective reduction of a corresponding α-aminoketone precursor. The choice of a chiral reducing agent is critical to establishing the desired (R)-stereocenter at the alcohol.

Below is a representative experimental protocol for such a transformation.

Experimental Protocol: Stereoselective Reduction of 2-(Isopropylamino)-1-phenylethanone

Objective: To synthesize (R)-2-Isopropylamino-2-phenylethanol via the diastereoselective reduction of a ketone precursor using a chiral borohydride reagent.

Causality of Experimental Choices:

-

Precursor: 2-(Isopropylamino)-1-phenylethanone is selected as the direct precursor, containing the necessary carbon skeleton and the isopropylamino group.

-

Reducing Agent: A chiral borane complex, such as (R)-2-Methyl-CBS-oxazaborolidine, is used as a catalyst with a stoichiometric borane source (e.g., borane-dimethyl sulfide complex). The CBS catalyst creates a chiral environment around the ketone's carbonyl group, directing the hydride attack preferentially from one face to yield the (R)-alcohol.

-

Solvent: An aprotic solvent like Tetrahydrofuran (THF) is used because it is unreactive towards the borane reagents and effectively solubilizes the reactants.

-

Quenching: The reaction is quenched with methanol to safely decompose any excess borane reagent, followed by an acidic workup (HCl) to protonate the resulting alkoxide and amine, facilitating purification.

-

Purification: Extraction into an organic solvent and subsequent crystallization are standard procedures to isolate and purify the solid product to a high degree.

Step-by-Step Methodology:

-

Reactor Setup: A 500 mL, three-necked, round-bottom flask is equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet. The apparatus is flame-dried under a stream of dry nitrogen to ensure anhydrous conditions.

-

Reagent Charging: The flask is charged with 2-(Isopropylamino)-1-phenylethanone (1 equiv.) and anhydrous Tetrahydrofuran (THF, ~5 mL per mmol of ketone). The solution is cooled to 0 °C using an ice-water bath.

-

Catalyst Addition: (R)-2-Methyl-CBS-oxazaborolidine solution (0.1 equiv., 1.0 M in toluene) is added dropwise to the stirred solution.

-

Reductant Addition: Borane-dimethyl sulfide complex (BMS, 1.0 equiv.) is added dropwise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Reaction Monitoring: The reaction is stirred at 0-5 °C for 2-4 hours. Progress is monitored by Thin Layer Chromatography (TLC) until the starting ketone is fully consumed.

-

Quenching: The reaction is carefully quenched by the slow, dropwise addition of methanol (5 mL) at 0 °C.

-

Workup: The mixture is warmed to room temperature and stirred for 30 minutes. 1 M Hydrochloric acid (HCl) is added, and the mixture is stirred for another 30 minutes.

-

Extraction: The aqueous layer is washed with diethyl ether (2 x 50 mL) to remove non-polar impurities. The pH of the aqueous layer is then adjusted to >12 with 3 M NaOH. The product is extracted with dichloromethane (3 x 75 mL).

-

Isolation: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The resulting solid is purified by recrystallization from a suitable solvent system (e.g., ethanol/hexane) to yield pure (R)-2-Isopropylamino-2-phenylethanol.

Workflow Visualization

The following diagram illustrates the key steps in the synthesis and purification process.

Caption: Synthetic workflow for (R)-2-Isopropylamino-2-phenylethanol.

Applications in Pharmaceutical Development

The primary application of (R)-2-Isopropylamino-2-phenylethanol is as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1] Its chiral nature is essential for producing drugs with high specificity, which can lead to improved efficacy and a better safety profile compared to their racemic counterparts.[1]

Notably, this compound and its derivatives are used in the development of medications that target the central nervous system.[1] The phenylethanolamine scaffold is a common structural motif in many biologically active molecules, including agonists and antagonists for various neurotransmitter receptors. For example, the core structure is related to that of phenylethanolamine N-methyltransferase (PNMT) substrates, an enzyme involved in the synthesis of epinephrine from norepinephrine.[3][4] The ability to synthesize specific enantiomers of these drug candidates is crucial for investigating their pharmacological activity.

Analytical Characterization and Quality Control

To ensure the compound meets the required specifications for use in further synthesis, a robust analytical validation is necessary. This process confirms the identity, purity, and enantiomeric integrity of the final product.

Protocol: Quality Control Analysis

-

Identity Confirmation (FTIR):

-

Acquire an Infrared (IR) spectrum of the sample.

-

Confirm the presence of key functional group peaks: a broad O-H stretch (alcohol) around 3300 cm⁻¹, an N-H stretch (secondary amine) in the same region, C-H stretches (aromatic and aliphatic) around 3000 cm⁻¹, and C=C stretches (aromatic ring) around 1600 cm⁻¹.

-

-

Purity Assay (Gas Chromatography - GC):

-

Prepare a standard solution of known concentration.

-

Dissolve a precisely weighed amount of the synthesized product in a suitable solvent (e.g., methanol).

-

Inject both the standard and sample solutions into a GC equipped with a Flame Ionization Detector (FID) and a suitable capillary column.

-

The purity is calculated by comparing the peak area of the analyte in the sample to the standard, confirming it meets the ≥98% specification.[1]

-

-

Enantiomeric Purity (Chiral HPLC or Polarimetry):

-

Polarimetry: Prepare a solution of the compound in ethanol at a precise concentration (e.g., c=1). Measure the optical rotation using a polarimeter at the sodium D-line (589 nm). The measured value should fall within the specified range of -65 to -73°.[1] This confirms the bulk sample consists predominantly of the (R)-enantiomer.

-

Chiral HPLC (Higher Resolution): For more precise determination of enantiomeric excess, inject a solution of the sample onto a chiral High-Performance Liquid Chromatography (HPLC) column. The two enantiomers will separate into distinct peaks, allowing for precise quantification of the (R) vs. (S) isomer ratio.

-

Conclusion

(R)-2-Isopropylamino-2-phenylethanol is more than just a chemical compound; it is an enabling tool for precision in medicinal chemistry and drug discovery. Its well-defined stereochemistry allows scientists to build complex, enantiomerically pure molecules with greater control and efficiency. Understanding its properties, synthesis, and analytical validation is fundamental for researchers and drug development professionals aiming to create the next generation of targeted therapeutics.

References

-

Phenylethanolamine. Wikipedia, [Link].

-

New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. MDPI, [Link].

-

Synthesis of 2-phenylethanol. PrepChem.com, [Link].

-

2-Amino-2-phenylethanol. PubChem, NIH, [Link].

-

Biotechnological 2-Phenylethanol Production: Recent Developments. MDPI, [Link].

-

2-PHENYLETHANOL. atamankimya.com, [Link].

-

Biotechnological production of 2-phenylethanol. PubMed, [Link].

-

[Advances in synthesis of 2-phenylethanol]. PubMed, [Link].

-

Transition-State Analogues of Phenylethanolamine N-Methyltransferase. PMC, NIH, [Link].

-

Convergent preparation of 2-phenylethanol. Academic Journals, [Link].

Sources

(R)-2-Isopropylamino-2-phenylethanol synthesis and characterization

An In-Depth Technical Guide to the Synthesis and Characterization of (R)-2-Isopropylamino-2-phenylethanol

Introduction

(R)-2-Isopropylamino-2-phenylethanol is a chiral amino alcohol that serves as a valuable building block in modern organic and medicinal chemistry. Its stereochemically defined structure makes it a crucial intermediate in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system.[1] Furthermore, its utility extends to asymmetric synthesis, where it can function as a chiral auxiliary, enabling the stereoselective preparation of enantiomerically pure compounds.[1] This guide provides a detailed exploration of a robust synthetic route to (R)-2-Isopropylamino-2-phenylethanol and the comprehensive analytical methodologies required for its structural confirmation and stereochemical validation.

Part 1: Enantioselective Synthesis

The cornerstone of synthesizing optically active molecules like (R)-2-Isopropylamino-2-phenylethanol is the establishment of its single chiral center with high fidelity. Among the various strategies, the asymmetric reduction of a prochiral ketone precursor stands out as a highly effective and widely adopted method.[2] This approach leverages a chiral catalyst or reagent to steer the reduction of a carbonyl group, yielding the desired alcohol enantiomer with high selectivity.

The chosen pathway involves the asymmetric reduction of 2-(isopropylamino)-1-phenylethanone. This precursor contains the complete carbon skeleton and the required amine functionality, simplifying the synthesis to a single, stereochemistry-defining step.

Causality of Experimental Design

-

Precursor Selection: 2-(isopropylamino)-1-phenylethanone is an ideal precursor. The ketone at the benzylic position is sufficiently reactive for reduction, and its prochiral nature allows for the creation of the desired stereocenter.

-

Asymmetric Reduction Strategy: Catalytic asymmetric transfer hydrogenation is selected for its operational simplicity, use of safer hydrogen donors (like isopropanol or formic acid), and the high enantioselectivities achievable with well-defined chiral catalysts, such as those based on Ruthenium complexes.[3] This method avoids the use of stoichiometric chiral reagents, making it more atom-economical and scalable.[4]

Experimental Protocol: Asymmetric Transfer Hydrogenation

Step 1: Synthesis of 2-(Isopropylamino)-1-phenylethanone (Precursor)

-

To a solution of 2-bromoacetophenone (1.0 eq) in acetonitrile (5 mL/mmol) at 0 °C, add isopropylamine (2.5 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 16 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quench the reaction with water and extract the product with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 2-(isopropylamino)-1-phenylethanone.

Step 2: Asymmetric Reduction to (R)-2-Isopropylamino-2-phenylethanol

-

In an inert atmosphere glovebox or using Schlenk techniques, charge a dry flask with a chiral Ruthenium catalyst (e.g., (R,R)-Ts-DPEN RuCl) (0.005 eq).

-

Add a solution of 2-(isopropylamino)-1-phenylethanone (1.0 eq) in a formic acid/triethylamine azeotropic mixture (5:2 ratio) as the hydrogen source and solvent.

-

Stir the mixture at 25-30 °C for 24 hours. The causality here is that the chiral ligand on the ruthenium center creates a chiral environment, forcing the hydride transfer from the formic acid to occur preferentially on one face of the ketone, leading to the (R)-alcohol.[5]

-

Upon completion (monitored by TLC or HPLC), carefully quench the reaction by adding a saturated solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

-

Extract the aqueous layer with dichloromethane (3 x 25 mL).

-

Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the resulting crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/hexane) to afford pure (R)-2-Isopropylamino-2-phenylethanol.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of (R)-2-Isopropylamino-2-phenylethanol.

Part 2: Comprehensive Characterization

A rigorous analytical workflow is essential to validate the successful synthesis. This process confirms the chemical identity and purity of the compound and, most critically, verifies the enantiomeric excess (e.e.) achieved during the asymmetric reaction. This multi-faceted approach ensures the trustworthiness of the synthetic protocol.

Physicochemical and Spectroscopic Data

The identity and purity of the synthesized (R)-2-Isopropylamino-2-phenylethanol are confirmed by comparing its properties to established data.

| Property | Expected Value |

| Appearance | White or off-white crystalline powder[1] |

| Molecular Formula | C₁₁H₁₇NO[1] |

| Molecular Weight | 179.26 g/mol [1] |

| Melting Point | 75 - 79 °C[1] |

| Optical Rotation | [α]²⁰D = -65 to -73° (c=1 in Ethanol)[1] |

| Mass Spec (ESI+) | m/z = 180.13 ([M+H]⁺) |

| Spectroscopy | Expected Characteristics |

| ¹H NMR (CDCl₃) | δ ~7.2-7.4 (m, 5H, Ar-H), ~4.5-4.7 (dd, 1H, CH-OH), ~3.0 (m, 1H, CH-NH), ~2.6-2.8 (m, 1H, CH-NH), ~2.0 (br s, 2H, OH, NH), ~1.0-1.2 (d, 6H, CH(CH₃)₂). Note: Signal positions and multiplicities are approximate and should be compared to a reference spectrum.[6][7] |

| ¹³C NMR (CDCl₃) | δ ~140-142 (Ar-C), ~126-129 (Ar-CH), ~72-74 (CH-OH), ~60-62 (CH-NH), ~50-52 (CH-NH), ~22-24 (CH(CH₃)₂). |

| FT-IR (KBr) | ν ~3300-3400 cm⁻¹ (O-H stretch), ~3100-3300 cm⁻¹ (N-H stretch), ~3000-3100 cm⁻¹ (Ar C-H stretch), ~2850-3000 cm⁻¹ (Aliphatic C-H stretch). |

Chromatographic Purity and Enantiomeric Excess

Protocol 1: Chemical Purity by Reversed-Phase HPLC (RP-HPLC)

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% Trifluoroacetic Acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Analysis: Inject a solution of the final product. The chemical purity is determined by the area percentage of the main product peak relative to all other peaks.

Protocol 2: Enantiomeric Purity by Chiral HPLC

The separation of enantiomers requires a chiral stationary phase (CSP) that can form transient, diastereomeric complexes with the analyte enantiomers, leading to different retention times.[8][9]

-

Column: A polysaccharide-based CSP is highly effective for this class of compounds. A suitable choice would be a column with an amylose or cellulose derivative coated on silica (e.g., Chiralpak® series).[10]

-

Mobile Phase: Typically a normal-phase eluent such as a mixture of Hexane and Isopropanol, often with a small amount of an amine modifier like diethylamine (DEA) to improve peak shape (e.g., Hexane:Isopropanol:DEA 90:10:0.1).

-

Flow Rate: 0.8 mL/min.

-

Detection: UV at 220 nm.

-

Analysis: Inject a solution of the synthesized product. The enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers ((Area_R - Area_S) / (Area_R + Area_S)) x 100%. A successful synthesis should yield an e.e. of >98%.

Characterization Workflow Diagram

Caption: Comprehensive workflow for the characterization of the final product.

References

-

Tanielyan, S. K., Marin, N., Alvez, G., & Augustine, R. L. Two Efficient Enantioselective Syntheses of 2-Amino-1-phenylethanol. ACS Publications. [Link]

-

Kanerva, L. T. Biocatalytic Ways to Optically Active 2-Amino-1-phenylethanols. ChemInform. [Link]

-

Legnani, L., & Morandi, B. (2016). Direct Catalytic Synthesis of Unprotected 2-Amino-1-Phenylethanols from Alkenes by Using Iron(II) Phthalocyanine. Angewandte Chemie International Edition, 55(6), 2248–2251. [Link]

-

Brown, H. C., & Mandal, A. K. (1980). Asymmetric induction. Part 3. Asymmetric reduction of ketones with amine-boranes in the presence of acids. Journal of the Chemical Society, Perkin Transactions 1, 1578. [Link]

-

PrepChem.com. Synthesis of 2-phenylethanol. PrepChem.com. [Link]

-

Wen, W., Zeng, Y., Peng, L.-Y., Fu, L.-N., & Guo, Q.-X. (2015). Asymmetric Synthesis of α-Amino Ketones by Brønsted Acid Catalysis. Organic Letters, 17(16), 3922–3925. [Link]

-

Soai, K., Oyamada, H., & Takase, M. (1984). Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols. Journal of the Chemical Society, Perkin Transactions 1, 1631. [Link]

-

Xu, F., Chen, J.-D., & Feng, X. (2022). Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines. Chemical Science, 13(15), 4336–4342. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033944). HMDB. [Link]

-

Patel, R. N. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Biomolecules, 1(1), 31–77. [Link]

-

Chen, Q., Heberling, M. M., Schühle, K., & Heider, J. (2015). Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. Applied Microbiology and Biotechnology, 99(3), 1269–1282. [Link]

-

Phenomenex. Chiral HPLC Separations. Phenomenex. [Link]

-

The Royal Society of Chemistry. Contents. The Royal Society of Chemistry. [Link]

-

Ilisz, I., Aranyi, A., & Péter, A. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis, 205, 114312. [Link]

-

Molnár-Perl, I. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 29(6), 1334. [Link]

-

SpectraBase. 2-(Isopropylamino)ethanol. SpectraBase. [Link]

-

SpectraBase. 2-Phenylethanol - Optional[1H NMR] - Chemical Shifts. SpectraBase. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Asymmetric Synthesis of α-Amino Ketones by Brønsted Acid Catalysis [organic-chemistry.org]

- 5. Buy 2-Amino-1-phenylethanol hydrochloride | 4561-43-7 [smolecule.com]

- 6. rsc.org [rsc.org]

- 7. spectrabase.com [spectrabase.com]

- 8. phx.phenomenex.com [phx.phenomenex.com]

- 9. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data of (R)-2-Isopropylamino-2-phenylethanol: A Technical Guide

This technical guide provides a comprehensive overview of the key spectroscopic data for the chiral amino alcohol, (R)-2-isopropylamino-2-phenylethanol. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of this important chiral building block. The insights provided herein are grounded in established spectroscopic principles and data from closely related analogs, offering a robust framework for the identification and characterization of this compound.

Introduction to (R)-2-Isopropylamino-2-phenylethanol

(R)-2-Isopropylamino-2-phenylethanol is a chiral molecule of significant interest in the pharmaceutical and chemical industries. Its structure, featuring both a stereocenter and versatile functional groups (a secondary amine and a primary alcohol), makes it a valuable precursor and chiral auxiliary in asymmetric synthesis. The enantiomeric purity of such compounds is often critical to the efficacy and safety of the final active pharmaceutical ingredient. Therefore, a thorough understanding of its spectroscopic signature is paramount for quality control and structural verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

¹H NMR Spectroscopy: Unraveling the Proton Environment

Theoretical Analysis and Predicted Spectrum:

The ¹H NMR spectrum of (R)-2-Isopropylamino-2-phenylethanol is predicted to exhibit distinct signals corresponding to each unique proton in the molecule. The chemical shifts are influenced by the electronegativity of adjacent atoms and the anisotropic effects of the phenyl ring.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for (R)-2-Isopropylamino-2-phenylethanol

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Phenyl-H | 7.2 - 7.4 | Multiplet | 5 protons on the aromatic ring. |

| CH-OH | ~4.8 | Doublet of doublets | Benzylic proton, coupled to the CH₂ protons. |

| CH₂-N | ~2.8 - 3.0 | Multiplet | Diastereotopic protons, coupled to the benzylic proton and the isopropyl CH. |

| NH | Variable | Broad singlet | Chemical shift is concentration and solvent dependent. |

| OH | Variable | Broad singlet | Chemical shift is concentration and solvent dependent. |

| Isopropyl CH | ~2.7 | Septet | Coupled to the six methyl protons. |

| Isopropyl CH₃ | ~1.1 | Doublet | Two equivalent methyl groups, coupled to the isopropyl CH. |

Analysis of the Analogous Compound: (R)-2-Amino-1-phenylethanol

Experimental data for the closely related (R)-2-amino-1-phenylethanol provides a valuable reference. The primary difference in the spectrum of the target molecule will be the presence of signals for the isopropyl group and the downfield shift of the protons adjacent to the nitrogen due to the electron-donating nature of the isopropyl group.

Table 2: Experimental ¹H NMR Data for 2-Amino-1-phenylethanol [1][2]

| Protons | Experimental Chemical Shift (δ, ppm) in D₂O |

| Phenyl-H | 7.46 |

| CH-OH | 5.017 |

| CH₂-NH₂ | 3.316, 3.230 |

Note: In D₂O, the NH and OH protons are exchanged with deuterium and are typically not observed.

Experimental Protocol: ¹H NMR Spectroscopy

A detailed methodology for acquiring a high-quality ¹H NMR spectrum is crucial for accurate structural determination.

Diagram 1: Workflow for ¹H NMR Spectroscopy

Caption: A typical workflow for acquiring a ¹H NMR spectrum.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Theoretical Analysis and Predicted Spectrum:

The ¹³C NMR spectrum will show a distinct signal for each unique carbon atom in the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts for (R)-2-Isopropylamino-2-phenylethanol

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Phenyl C (quaternary) | ~140 |

| Phenyl CH | ~125-129 |

| CH-OH | ~72 |

| CH₂-N | ~58 |

| Isopropyl CH | ~49 |

| Isopropyl CH₃ | ~23 |

Analysis of the Analogous Compound: (R)-2-Amino-1-phenylethanol

The ¹³C NMR data for 2-amino-1-phenylethanol provides a solid foundation for interpreting the spectrum of our target compound. The introduction of the isopropyl group will add two new signals and cause shifts in the signals of the carbons in its vicinity.

Table 4: Experimental ¹³C NMR Data for 2-Amino-1-phenylethanol [1]

| Carbon | Experimental Chemical Shift (δ, ppm) in D₂O |

| Phenyl C (quaternary) | 142.273 |

| Phenyl CH | 128.742, 131.735, 131.486 |

| CH-OH | 72.413 |

| CH₂-NH₂ | 48.002 |

Experimental Protocol: ¹³C NMR Spectroscopy

The procedure for ¹³C NMR is similar to that of ¹H NMR, but typically requires a longer acquisition time due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Theoretical Analysis and Predicted Spectrum:

The IR spectrum of (R)-2-Isopropylamino-2-phenylethanol will display characteristic absorption bands for its alcohol, secondary amine, and aromatic functionalities.

Table 5: Predicted IR Absorption Frequencies for (R)-2-Isopropylamino-2-phenylethanol

| Functional Group | Vibration | Predicted Frequency (cm⁻¹) | Intensity |

| O-H (Alcohol) | Stretching | 3200-3600 | Strong, Broad |

| N-H (Amine) | Stretching | 3300-3500 | Moderate, Sharper than O-H |

| C-H (Aromatic) | Stretching | 3000-3100 | Moderate |

| C-H (Aliphatic) | Stretching | 2850-3000 | Moderate |

| C=C (Aromatic) | Stretching | 1450-1600 | Moderate |

| C-N | Stretching | 1000-1250 | Moderate |

| C-O | Stretching | 1000-1200 | Strong |

Analysis of the Analogous Compound: (R)-2-Amino-1-phenylethanol

The IR spectrum of 2-amino-1-phenylethanol will be very similar to that of the target compound, with the primary difference being the N-H stretching region. A primary amine typically shows two N-H stretching bands, while a secondary amine shows one.

Experimental Protocol: IR Spectroscopy (KBr Pellet Method)

This method is commonly used for solid samples.

Diagram 2: Workflow for IR Spectroscopy (KBr Pellet)

Caption: A standard procedure for obtaining an IR spectrum using the KBr pellet method.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Theoretical Analysis and Predicted Fragmentation Pattern:

For (R)-2-Isopropylamino-2-phenylethanol (Molecular Weight: 179.26 g/mol ), the electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 179. The fragmentation is likely to be dominated by cleavages adjacent to the functional groups.

Key Predicted Fragments:

-

m/z = 107: Loss of the isopropylamino-ethene radical (•CH(CH₃)₂NHCH₂•) via benzylic cleavage. This is often a prominent peak for phenylethanol derivatives.

-

m/z = 72: The isopropylaminomethyl cation ([CH₂(NH)CH(CH₃)₂]⁺) formed by cleavage of the C-C bond between the phenyl group and the benzylic carbon.

-

m/z = 44: The iminium ion ([CH₂=NHCH(CH₃)₂]⁺) resulting from α-cleavage at the nitrogen atom.

Analysis of Related Compounds:

The fragmentation of phenethylamines often involves the loss of the amine-containing side chain, leading to a stable benzylic or tropylium cation. Alpha-cleavage next to the nitrogen is also a common and characteristic fragmentation pathway for amines.

Experimental Protocol: Mass Spectrometry (Electron Ionization)

Diagram 3: Workflow for Mass Spectrometry (EI)

Caption: A simplified workflow for obtaining a mass spectrum via electron ionization.

Conclusion

This technical guide provides a detailed spectroscopic framework for the characterization of (R)-2-isopropylamino-2-phenylethanol. By combining predictive analysis with experimental data from a close structural analog, researchers and scientists are equipped with the necessary information to confidently identify and assess the purity of this valuable chiral compound. The provided protocols and workflows serve as a practical reference for obtaining high-quality spectroscopic data.

References

-

Biological Magnetic Resonance Bank. BMRB entry bmse000307 - 2-Amino-1-phenylethanol. [Link]

Sources

Physical and chemical properties of (R)-2-Isopropylamino-2-phenylethanol

An In-Depth Technical Guide to (R)-2-Isopropylamino-2-phenylethanol

This guide provides a comprehensive overview of the physical and chemical properties, synthesis, analysis, and applications of (R)-2-Isopropylamino-2-phenylethanol, a chiral amino alcohol of significant interest to researchers and professionals in the pharmaceutical and chemical industries.

Introduction and Nomenclature

(R)-2-Isopropylamino-2-phenylethanol is a chiral molecule valued as a versatile building block in the synthesis of enantiomerically pure compounds.[1] Its structure, featuring both a secondary amine and a primary alcohol, makes it a key intermediate in the development of various bioactive molecules and a useful chiral auxiliary in asymmetric synthesis.[1]

-

IUPAC Name: (1R)-2-(isopropylamino)-1-phenylethan-1-ol

-

Common Synonyms: (R)-2-Isopropylamino-2-phenylethanol

Physicochemical Properties

The physical and chemical characteristics of (R)-2-Isopropylamino-2-phenylethanol are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical processes.

| Property | Value | Source(s) |

| Appearance | White to off-white crystalline powder. | [1] |

| Melting Point | 75 - 79 °C | [1] |

| Specific Rotation [α]20/D | -65° to -73° (c=1 in Ethanol) | [1] |

| Purity | ≥ 98% (by GC and/or titration) | [1][2] |

| Solubility | Soluble in chloroform, dimethyl sulfoxide, and methanol. Limited solubility in water. | [5] |

| Storage Temperature | Room temperature; recommended to be stored in a cool, dark place (<15°C). | [1][3] |

Chemical Structure and Stereochemistry

The defining feature of (R)-2-Isopropylamino-2-phenylethanol is its chiral center at the carbon atom bonded to the phenyl and hydroxyl groups. The "(R)" designation specifies the absolute configuration at this stereocenter, which is critical for its applications in stereoselective synthesis.

Caption: Chemical structure of (R)-2-Isopropylamino-2-phenylethanol.

Synthesis and Reactivity

While specific, detailed synthetic procedures for (R)-2-Isopropylamino-2-phenylethanol are proprietary to manufacturers, a general retro-synthetic approach can be conceptualized. A common strategy for producing chiral amino alcohols involves the asymmetric reduction of an appropriate α-amino ketone or the ring-opening of a chiral epoxide with an amine.

Sources

A Guide to the Catalytic Mechanism of (R)-2-Isopropylamino-2-phenylethanol: Principles of Asymmetric Induction

Abstract

(R)-2-Isopropylamino-2-phenylethanol is a chiral amino alcohol that serves as a cornerstone in modern asymmetric synthesis.[1] While it has found utility as a chiral auxiliary and building block, its most profound impact lies in its role as a precursor to highly effective organocatalysts. This technical guide provides an in-depth exploration of the core mechanism by which this molecule exerts its catalytic influence, with a primary focus on its application in the renowned Corey-Bakshi-Shibata (CBS) reduction of prochiral ketones. We will deconstruct the catalytic cycle, analyze the transition state geometry that dictates stereoselectivity, and provide practical insights into its application. The guide is intended to furnish researchers with a robust understanding of the causality behind this powerful catalytic system, enabling its informed application in the synthesis of enantiomerically pure compounds critical to the pharmaceutical and chemical industries.[2][3]

Introduction: From Chiral Building Block to Catalytic Engine

Chiral 1,2-amino alcohols are privileged structures in organic chemistry, valued for their role as synthons in the creation of complex molecules and as ligands in metal-catalyzed reactions.[3][4] (R)-2-Isopropylamino-2-phenylethanol stands out within this class as a readily accessible and highly effective chiral controller.[1] Its primary mechanism of action in catalysis is not direct but rather as a progenitor of a more complex catalytic entity: a chiral oxazaborolidine.

This transformation is the key to its utility. By reacting with a boron source, such as borane (BH₃) or a derivative, the amino alcohol forms a rigid, five-membered heterocyclic system known as a CBS catalyst, named after its developers Corey, Bakshi, and Shibata.[5] This catalyst is the true workhorse, creating a defined chiral environment that can controllably reduce a wide array of prochiral ketones to their corresponding chiral secondary alcohols with exceptional levels of enantioselectivity.[6][7]

The Core Mechanism: The Corey-Bakshi-Shibata (CBS) Catalytic Cycle

The power of the CBS reduction lies in its well-defined, catalyst-controlled mechanism that predictably delivers high enantiomeric excess (ee).[8] The reaction involves the dual activation of the borane reductant and the ketone substrate, orchestrated by the chiral oxazaborolidine catalyst.[9][10] The catalytic cycle can be dissected into four key stages.

Stage 1: Activation of the Hydride Source The cycle begins with the coordination of a Lewis acidic borane molecule (e.g., from a BH₃·THF or BH₃·SMe₂ complex) to the Lewis basic tertiary nitrogen atom of the oxazaborolidine catalyst.[6][10] This coordination serves a dual purpose:

-

It activates the borane, making it a more potent hydride donor.[9]

-

It significantly enhances the Lewis acidity of the endocyclic boron atom within the catalyst ring, priming it for substrate coordination.[8][9]

Stage 2: Enantiodiscriminating Substrate Coordination The prochiral ketone substrate then coordinates to the now highly Lewis-acidic endocyclic boron atom. This is the crucial stereochemistry-defining step. The catalyst's rigid, bicyclic structure imposes significant steric constraints, forcing the ketone to bind in a specific orientation to minimize steric repulsion.[11] The ketone orients its two substituents (one large, RL, and one small, RS) such that the larger group is positioned away from the bulky framework of the catalyst, typically in a pseudo-equatorial position.[9][11]

Stage 3: Intramolecular Hydride Transfer With both the hydride source and the ketone substrate held in a specific, proximate geometry, a highly organized, six-membered transition state is formed.[8][12] An intramolecular hydride transfer occurs from the activated borane to the electrophilic carbonyl carbon.[10] This transfer is face-selective, dictated by the steric arrangement established in the previous stage, thereby creating the new stereocenter with high fidelity.

Stage 4: Product Release and Catalyst Regeneration Following the hydride transfer, an alkoxyborane intermediate is formed. This intermediate dissociates from the catalyst, which is now free to begin a new cycle. An acidic workup is then performed to hydrolyze the alkoxyborane, releasing the final chiral alcohol product.[9][10]

Visualization of the CBS Catalytic Cycle

Caption: The catalytic cycle for the CBS reduction of a prochiral ketone.

Deconstructing Stereocontrol: The Transition State

The remarkable efficiency and predictability of the CBS reduction stem from the well-ordered geometry of its rate-determining transition state.[12] The fusion of the five-membered oxazaborolidine ring with the six-membered ring of the transition state creates a rigid conformation that maximizes steric differentiation.

Causality of Stereoselectivity:

-

Steric Hindrance: The primary driving force for enantioselectivity is the steric interaction between the ketone's substituents (RL and RS) and the chiral scaffold of the catalyst.[9][11] The transition state energy is minimized when the larger substituent (RL) occupies the sterically less demanding pseudo-equatorial position, pointing away from the catalyst.[11] This directs the hydride to attack the carbonyl from the less hindered face.

-

Dual Activation: The simultaneous Lewis acid activation of the ketone (by the endocyclic boron) and Lewis base activation of the borane (by the nitrogen) lowers the activation energy of the catalytic pathway significantly compared to the uncatalyzed background reduction, ensuring the reaction proceeds almost exclusively through this highly stereoselective route.[9][10]

Visualization of the Enantiodiscriminating Transition State

Caption: Steric model of the CBS reduction transition state.

Broader Catalytic Roles: Ligands for Organometallic Additions

Beyond its role in forming oxazaborolidine catalysts, (R)-2-Isopropylamino-2-phenylethanol and analogous chiral amino alcohols are effective ligands in other asymmetric transformations, most notably the addition of organozinc reagents to aldehydes.[13][14]

In this context, the amino alcohol acts as a bidentate ligand, coordinating to the dialkylzinc reagent through both its nitrogen and oxygen atoms. This forms a chiral zinc complex. When an aldehyde is introduced, it coordinates to this chiral complex, which then delivers an alkyl group (e.g., ethyl from diethylzinc) to a specific face of the aldehyde carbonyl, resulting in a chiral secondary alcohol.[15][16] The mechanism relies on the formation of a well-defined cyclic transition state involving the zinc, the chiral ligand, the aldehyde, and the alkyl group being transferred.

Experimental Protocol: Asymmetric Reduction of Acetophenone

This protocol describes the in-situ generation of the (R)-CBS catalyst from (R)-2-Isopropylamino-2-phenylethanol and its use in the enantioselective reduction of acetophenone.

Trustworthiness: This protocol incorporates best practices for handling air- and moisture-sensitive reagents. All steps must be performed under an inert atmosphere (e.g., nitrogen or argon) using oven-dried glassware and anhydrous solvents to ensure high enantioselectivity, as water can significantly diminish the result.[9][10]

Materials:

-

(R)-2-Isopropylamino-2-phenylethanol

-

Borane-tetrahydrofuran complex (BH₃·THF), 1.0 M solution in THF

-

Acetophenone

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol (MeOH)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ethyl Acetate

-

Round-bottom flask, magnetic stirrer, syringes, needles, septum, inert gas line

Procedure:

-

Catalyst Formation: a. To an oven-dried 100 mL round-bottom flask under a nitrogen atmosphere, add (R)-2-Isopropylamino-2-phenylethanol (e.g., 0.5 mmol, 10 mol%). b. Add 10 mL of anhydrous THF via syringe and cool the solution to 0 °C in an ice bath. c. Slowly add 1.0 M BH₃·THF solution (e.g., 0.6 mL, 0.6 mmol, 1.2 equiv to amino alcohol) dropwise via syringe. d. Stir the mixture at 0 °C for 15 minutes, then allow it to warm to room temperature and stir for an additional 60 minutes. The formation of the oxazaborolidine catalyst is typically accompanied by hydrogen evolution.

-

Ketone Reduction: a. Cool the catalyst solution to the desired reaction temperature (e.g., -20 °C to 0 °C for optimal selectivity). b. In a separate flask, prepare a solution of acetophenone (e.g., 5.0 mmol, 1.0 equiv) in 5 mL of anhydrous THF. c. Add the acetophenone solution dropwise to the cooled catalyst solution over 10-15 minutes. d. To this mixture, add additional 1.0 M BH₃·THF solution (e.g., 6.0 mL, 6.0 mmol, 1.2 equiv to ketone) dropwise, maintaining the internal temperature. e. Stir the reaction at the set temperature for 1-4 hours, monitoring progress by TLC or GC.

-

Workup and Isolation: a. Upon completion, quench the reaction by slowly adding 5 mL of methanol dropwise at 0 °C. b. Allow the mixture to warm to room temperature and stir for 30 minutes. c. Add 10 mL of 1 M HCl and stir for another 30 minutes. d. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). e. Wash the combined organic layers sequentially with water, saturated NaHCO₃ solution, and brine. f. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Analysis: a. Purify the crude product (1-phenylethanol) by flash column chromatography. b. Determine the enantiomeric excess (% ee) of the purified alcohol using chiral HPLC or GC analysis.

Typical Performance Data

| Substrate (Ketone) | Reducing Agent | Catalyst Loading (mol%) | Temp (°C) | Yield (%) | ee (%) |

| Acetophenone | BH₃·SMe₂ | 10 | -20 | 95 | >97 (R) |

| Propiophenone | BH₃·THF | 5 | 0 | 92 | 96 (R) |

| α-Tetralone | BH₃·SMe₂ | 10 | 25 | 99 | 98 (S) |

| 2-Chloroacetophenone | Catecholborane | 10 | -78 | 90 | 95 (R) |

Note: Data are representative values compiled from literature and may vary based on precise reaction conditions.[6][9]

Conclusion

(R)-2-Isopropylamino-2-phenylethanol is a powerful tool in asymmetric catalysis, primarily through its conversion to a chiral oxazaborolidine catalyst. The resulting CBS system provides a highly reliable and predictable method for the enantioselective reduction of ketones. Its mechanism is a model of rational catalyst design, leveraging Lewis acid-base interactions and steric control within a rigid transition state to achieve exceptional levels of stereochemical induction. A thorough understanding of this mechanism empowers chemists to strategically synthesize chiral alcohols, which are indispensable intermediates in the development of pharmaceuticals and other high-value chemical entities.

References

-

Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic implications. Journal of the American Chemical Society, 109(18), 5551–5553. [Link]

-

Wikipedia. (2023). Corey–Itsuno reduction. Retrieved January 12, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata Reduction. Retrieved January 12, 2026, from [Link]

-

NROChemistry. (n.d.). Corey-Bakshi-Shibata Reduction: Mechanism & Examples. Retrieved January 12, 2026, from [Link]

-

Wikipedia. (2023). Asymmetric addition of dialkylzinc compounds to aldehydes. Retrieved January 12, 2026, from [Link]

-

Allery, C. (2021). CBS Reduction, Enantioselective Catalysis - Organic Chemistry, Reaction Mechanism. YouTube. Retrieved January 12, 2026, from [Link]

-

G. A. Gfesser, & D. J. A. (2003). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 103(8), 3121-3168. [Link]

-

Kawanami, Y., et al. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2339. [Link]

-

ResearchGate. (2015). Asymmetric addition of diethylzinc to aldehydes catalyzed by a camphor-derived β-amino alcohol. Retrieved January 12, 2026, from [Link]

-

ResearchGate. (2018). Experimental transition state for the Corey–Bakshi–Shibata reduction. Retrieved January 12, 2026, from [Link]

-

Reddy, G. S., et al. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 83(15), 8518–8527. [Link]

-

Westlake University. (2023). New Approach Facilitates Chiral Amino Alcohol Synthesis. Retrieved January 12, 2026, from [Link]

-

MDPI. (2023). Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. Retrieved January 12, 2026, from [Link]

-

Kitamura, M., et al. (1990). Enantioselective addition of dialkylzincs to aldehydes promoted by chiral amino alcohols. Mechanism and nonlinear effect. Journal of the American Chemical Society, 112(11), 4424–4425. [Link]

-

PolyU Electronic Theses. (2003). New enantioselective catalysts based on chiral amino alcohols. Retrieved January 12, 2026, from [Link]

-

Wikipedia. (2023). CBS catalyst. Retrieved January 12, 2026, from [Link]

-

PubChem. (n.d.). 2-Amino-2-phenylethanol. Retrieved January 12, 2026, from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. CBS catalyst - Wikipedia [en.wikipedia.org]

- 6. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]

- 7. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 10. youtube.com [youtube.com]

- 11. youtube.com [youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. Asymmetric addition of dialkylzinc compounds to aldehydes - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to (R)-2-Isopropylamino-2-phenylethanol: Discovery, Synthesis, and Applications

A Senior Application Scientist's Perspective on a Versatile Chiral Building Block

Abstract

(R)-2-Isopropylamino-2-phenylethanol is a chiral amino alcohol that has emerged as a valuable building block in modern organic synthesis, particularly in the development of pharmaceuticals. Its structural similarity to endogenous catecholamines places it within the broader historical context of adrenergic receptor modulators, while its stereogenic center has made it a target for asymmetric synthesis and an effective chiral auxiliary. This in-depth technical guide provides a comprehensive overview of the discovery, historical context, stereoselective synthesis, and applications of (R)-2-Isopropylamino-2-phenylethanol, tailored for researchers, scientists, and drug development professionals.

Introduction: A Confluence of Adrenergic Research and Asymmetric Synthesis

The significance of (R)-2-Isopropylamino-2-phenylethanol lies at the intersection of two major streams of chemical and pharmacological research: the quest for selective adrenergic receptor agonists and the development of methods for asymmetric synthesis.

Historical Context: The Legacy of Beta-Adrenergic Agonists

The journey to understand and modulate the adrenergic system began in the early 20th century. The isolation of adrenaline (epinephrine) in 1901 by Jōkichi Takamine marked a pivotal moment, leading to its therapeutic use for asthma.[1] However, its lack of receptor selectivity resulted in significant side effects. The subsequent development of isoproterenol in the 1940s offered a degree of selectivity for beta-adrenergic receptors over alpha-receptors, reducing some of the unwanted effects.[2]

A major breakthrough came in 1967 with the understanding that the β2-receptor was primarily responsible for bronchodilation.[1] This knowledge spurred the development of more selective β2-agonists like salbutamol (albuterol) in the mid-1960s, which offered improved therapeutic profiles for respiratory diseases.[1] The core structure of these molecules, a phenylethanolamine scaffold, established a clear structure-activity relationship that has guided the design of new adrenergic drugs for decades. (R)-2-Isopropylamino-2-phenylethanol shares this fundamental scaffold, positioning it as a compound of interest for potential biological activity within this class.

The Rise of Chirality in Drug Design

The importance of stereochemistry in drug action became increasingly apparent throughout the 20th century. Many biological targets, such as enzymes and receptors, are chiral and thus interact differently with the enantiomers of a chiral drug. This understanding drove the demand for enantiomerically pure compounds in the pharmaceutical industry. The introduction of chiral auxiliaries by pioneers like E.J. Corey and Barry Trost in the 1970s provided a powerful strategy for controlling the stereochemical outcome of chemical reactions.[3][4] Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct a subsequent stereoselective transformation.[3] (R)-2-Isopropylamino-2-phenylethanol, itself a chiral molecule, has found utility as such an auxiliary, contributing to the asymmetric synthesis of other complex chiral molecules.[1][3]

Physicochemical Properties and Data

A thorough understanding of the physical and chemical properties of (R)-2-Isopropylamino-2-phenylethanol is essential for its application in research and development.

| Property | Value | Source(s) |

| CAS Number | 112211-92-4 | [3][5] |

| Molecular Formula | C₁₁H₁₇NO | [3] |

| Molecular Weight | 179.26 g/mol | [3] |

| Appearance | White or off-white crystalline powder | [3] |

| Melting Point | 75 - 79 °C | [3] |

| Optical Rotation | [α]²⁰/D = -65° to -73° (c=1 in Ethanol) | [3] |

| Purity | ≥ 98% | [3] |

Synthesis of 2-Isopropylamino-phenylethanol Derivatives: Methodologies and Protocols

Racemic Synthesis of 2-Isopropylamino-1-phenyl-1-ethanol

A common method for the synthesis of N-substituted phenylethanolamines involves the ring-opening of an epoxide with an amine. The following protocol describes the synthesis of the racemic constitutional isomer, 2-isopropylamino-1-phenyl-1-ethanol.

Experimental Protocol:

Reaction: Ring-opening of styrene oxide with isopropylamine.[6]

Materials:

-

Styrene oxide (120 g, 1 mole)

-

Isopropylamine (59 g, 1 mole)

-

Methanol (400 ml)

-

Water (500 ml)

-

Hexane (150 ml)

Procedure: [6]

-

A mixture of styrene oxide (120 g, 1 mole) and isopropylamine (59 g, 1 mole) is heated under reflux for 5 hours in 400 ml of methanol.

-

The reaction mixture is then evaporated to dryness.

-

The residue is dissolved in 500 ml of water.

-

The precipitated free base is collected by filtration.

-

The aqueous solution is washed with 100 ml of hexane.

-

The collected solid is recrystallized from hexane.

-

The crystals are filtered, washed with 50 ml of hexane, and then dried.

Expected Outcome:

Conceptual Pathways to Enantioselective Synthesis of (R)-2-Isopropylamino-2-phenylethanol

Achieving the synthesis of the specific (R)-enantiomer requires a strategy that introduces chirality in a controlled manner. Several established methodologies in asymmetric synthesis could be applied.

a) Synthesis from the Chiral Pool: This approach utilizes readily available chiral starting materials. For example, a chiral amino acid like (R)-phenylglycine could be a suitable precursor. The carboxylic acid functionality could be reduced to the corresponding alcohol, followed by N-isopropylation to yield the target molecule. This method leverages the inherent chirality of the starting material to produce an enantiomerically pure product.

b) Asymmetric Reduction of a Prochiral Ketone: An alternative strategy involves the asymmetric reduction of a corresponding α-amino ketone. This transformation is often accomplished using chiral catalysts, such as those based on transition metals (e.g., ruthenium, rhodium) complexed with chiral ligands, or through biocatalysis using enzymes like ketoreductases. The choice of catalyst or enzyme determines the stereochemical outcome of the reduction.

c) Asymmetric Aminohydroxylation: The Sharpless asymmetric aminohydroxylation allows for the direct conversion of an alkene (in this case, styrene) to a chiral amino alcohol. This reaction typically employs an osmium catalyst in the presence of a chiral ligand (often derived from cinchona alkaloids) and a nitrogen source. The selection of the appropriate chiral ligand would be crucial to favor the formation of the desired (R)-enantiomer.

The following diagram illustrates the conceptual workflow for the asymmetric synthesis of (R)-2-Isopropylamino-2-phenylethanol starting from a prochiral ketone.

Biological Activity and Mechanism of Action

While (R)-2-Isopropylamino-2-phenylethanol is primarily recognized as a synthetic intermediate, its structural resemblance to beta-adrenergic agonists suggests a potential for biological activity. The phenylethanolamine core is a well-established pharmacophore for interaction with adrenergic receptors.

Adrenergic receptors are a class of G protein-coupled receptors (GPCRs) that are targets for catecholamines like epinephrine and norepinephrine.[7] Beta-adrenergic receptors, upon activation by an agonist, couple to a stimulatory G protein (Gs). This initiates a signaling cascade that involves the activation of adenylyl cyclase, leading to an increase in the intracellular concentration of the second messenger cyclic AMP (cAMP).[7] The subsequent activation of protein kinase A (PKA) results in the phosphorylation of various downstream targets, leading to a physiological response.[7]

The specific interaction of (R)-2-Isopropylamino-2-phenylethanol with adrenergic receptor subtypes has not been extensively documented in the available literature. However, its structural features, including the chiral hydroxyl group and the N-isopropyl substituent, are known to be important determinants of affinity and efficacy at these receptors. Further pharmacological studies would be necessary to fully characterize its biological activity profile, including its potential as a beta-adrenergic agonist or antagonist.

The following diagram illustrates the general signaling pathway of a beta-adrenergic receptor.

Applications in Research and Drug Development

The primary application of (R)-2-Isopropylamino-2-phenylethanol is as a versatile chiral building block in the synthesis of more complex molecules.[1][3]

-

Chiral Auxiliary: Its chiral nature allows it to be used to direct the stereochemistry of reactions, leading to the formation of enantiomerically enriched products.[1][3] After the desired transformation, the auxiliary can often be cleaved and recovered.

-

Intermediate for Pharmaceuticals: It serves as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system.[1][3] The phenylethanolamine structure is a common motif in many centrally acting drugs.

-

Biochemical Research: This compound and its derivatives can be used as molecular probes in studies related to enzyme inhibition and receptor binding, helping to elucidate biological mechanisms.[3]

Conclusion

(R)-2-Isopropylamino-2-phenylethanol stands as a testament to the synergy between historical pharmacological research and modern synthetic chemistry. Its structural lineage can be traced back to the early discoveries of adrenergic agonists, while its utility is firmly rooted in the principles of asymmetric synthesis. For researchers and drug development professionals, this chiral amino alcohol offers a valuable tool for the construction of complex, enantiomerically pure molecules with the potential for significant biological activity. As the demand for stereochemically defined pharmaceuticals continues to grow, the importance of versatile chiral building blocks like (R)-2-Isopropylamino-2-phenylethanol is set to increase, paving the way for the discovery of new and improved therapeutic agents.

References

-

Chem-Impex. (R)-2-Isopropylamino-2-phenylethanol. [Link]

-

Wikipedia. Chiral auxiliary. [Link]

-

PrepChem. Synthesis of 2-isopropylamino-1-phenyl-1-ethanol. [Link]

-

Slideshare. Chiral auxiliary! [Link]

-

Hilaris Publisher. Enantioselective Synthesis of β-amino acids: A Review. [Link]

-

New Approach Facilitates Chiral Amino Alcohol Synthesis. (2023, October 12). [Link]

-

Wikipedia. Discovery and development of beta2 agonists. [Link]

-

EPFL Graph Search. Chiral auxiliary. [Link]

-

YouTube. What Are Chiral Auxiliaries? - Chemistry For Everyone. (2025, July 27). [Link]

-

ResearchGate. Early history of asymmetric synthesis: Who are the scientists who set up the basic principles and the first experiments? [Link]

-

MDPI. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. [Link]

-

Frontiers. Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. [Link]

-

ResearchGate. Efficient Synthesis of Chiral Benzofuryl beta-Amino Alcohols via Catalytic Asymmetric Henry Reaction. [Link]

-

PubMed. A conformational study of beta-phenethanolamine receptor sites. 8. Pharmacological study of 3-isopropylamino-2-phenyl-trans-2-decalols. [Link]

-

Wikipedia. Adrenergic receptor. [Link]

-

MDPI. Beta-Adrenergic Agonists. [Link]

- Google Patents. US9102587B2 - Method for producing 2-(isopropylamino)ethanol.

- Google Patents.

-

MDPI. Biotechnological 2-Phenylethanol Production: Recent Developments. [Link]

-

PubMed. Recent advances in biotechnological production of 2-phenylethanol. [Link]

-

PubMed. Biotechnological production of 2-phenylethanol. [Link]

-

PMC. Biotechnological 2-Phenylethanol Production: Recent Developments. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Recent advances in biotechnological production of 2-phenylethanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 4. graphsearch.epfl.ch [graphsearch.epfl.ch]

- 5. (R)-2-ISOPROPYLAMINO-2-PHENYLETHANOL [sobekbio.com]

- 6. m.youtube.com [m.youtube.com]

- 7. mdpi.com [mdpi.com]

A Technical Guide to the Research Applications of (R)-2-Isopropylamino-2-phenylethanol

Executive Summary: (R)-2-Isopropylamino-2-phenylethanol is a chiral amino alcohol that holds significant, though specialized, value in modern chemical and pharmaceutical research. Its primary utility is not as a direct therapeutic agent but as a versatile chiral building block for the asymmetric synthesis of complex, enantiomerically pure molecules. The specific "(R)" stereoconfiguration, combined with its phenylethanolamine backbone, makes it an important intermediate. This guide delineates its molecular profile, explores its principal applications in synthesis, provides detailed experimental protocols for its handling and use, and outlines potential future research trajectories.

Molecular Profile & Physicochemical Properties

(R)-2-Isopropylamino-2-phenylethanol belongs to the phenylethanolamine class of compounds. Its structure is analogous to endogenous neurotransmitters like norepinephrine and synthetic agents such as beta-blockers, suggesting a potential for biological activity. However, its most documented and practical application lies in its use as a chiral synthon. The presence of a stereocenter at the carbon bearing the hydroxyl group is the molecule's defining feature, making enantiomeric purity a critical parameter in its application.

Table 1: Physicochemical Properties of (R)-2-Isopropylamino-2-phenylethanol

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₇NO | [1] |

| Molecular Weight | 179.26 g/mol | [1] |

| CAS Number | 112211-92-4 | [1] |

| Appearance | White or off-white crystalline powder | [1] |

| Melting Point | 75 - 79 °C | [1] |

| Optical Rotation | [α]²⁰_D = -65° to -73° (c=1 in Ethanol) | [1] |

| Purity (Typical) | ≥ 98% | [1] |

| Storage Conditions | Room Temperature (RT) | [1] |

Core Research Applications

The utility of this compound is centered on its chirality and the reactivity of its amino and alcohol functional groups. These features are exploited in several key areas of research and development.

Application as a Chiral Building Block in Asymmetric Synthesis